H-LEU-GLU-GLU-GLU-GLU-GLU-ALA-TYR-GLY-TRP-LEU-ASP-PHE-NH2
Description
This peptide is a complex sequence of amino acids, which suggests it could have specific structural and functional properties important in scientific research. However, direct studies specifically on this peptide sequence are limited, so I will draw upon relevant research on similar sequences and peptides to infer properties and characteristics.
Synthesis Analysis
Peptides like this are typically synthesized using solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing chain fixed to an insoluble resin. The synthesis process involves repeated cycles of deprotection and coupling reactions, ensuring high fidelity and efficiency in peptide assembly. For example, Glu20Ala20Phe and Ala20Glu20Phe were synthesized by step-by-step coupling of dipeptide and tetrapeptide units, showcasing the versatility and precision of SPPS in creating complex peptides (Takahashi, 1977).
Molecular Structure Analysis
Peptide conformation can significantly influence its biological and chemical properties. Techniques such as circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy are pivotal in understanding the conformational preferences of peptides in different environments. For instance, Mammi et al. (1988) utilized 1H NMR to study a minigastrin analogue, revealing insights into its conformational behavior in water and trifluoroethanol mixtures, indicating the presence of ordered structures in non-aqueous environments (Mammi et al., 1988).
Chemical Reactions and Properties
Peptides undergo various chemical reactions, including oxidation, reduction, and enzymatic cleavage, which can alter their structure and function. The presence of amino acids like tyrosine, glutamic acid, and aspartic acid in a peptide sequence can contribute to its reactivity and interaction with other molecules. The study of molybdenum(VI) peroxo α-amino acid complexes by Djordjevic et al. (1997) highlights the complex interplay between peptide sequences and metal ions, which can have implications for understanding the peptide's chemical properties (Djordjevic et al., 1997).
Physical Properties Analysis
The physical properties of peptides, such as solubility, thermal stability, and phase behavior, are crucial for their practical application and study. These properties are influenced by the peptide's amino acid composition and sequence. The work by Adibi et al. (1986) on the influence of molecular structure on peptide stability and metabolism provides insights into how variations in amino acid sequence can affect peptide behavior in biological systems (Adibi et al., 1986).
Scientific Research Applications
Amino Acids in Prenatal Development
Studies on the concentrations of amino acids, including ALA, TYR, PHE, in amniotic fluid have been used for the prenatal diagnosis of inherited metabolic disorders. Significant correlations between certain amino acids during gestational age suggest their importance in fetal development and provide valuable data for evaluating abnormal amino acid concentrations, which can be crucial for the diagnosis of specific metabolic disorders (Mesavage et al., 1985).
Amino Acids and Cerebral Infarction
Concentrations of amino acids like ASP, GLU, ALA, LEU, and others in cerebrospinal fluid were studied in patients with ischemic cerebral infarction. The significant alterations in these amino acids, compared to controls, support their involvement in the pathological process of ischemic cerebral infarction and might provide insights into potential therapeutic targets (Zhu et al., 2000).
Amino Acids in Cancer Diagnostics
The analysis of plasma free amino acid (PFAA) profiles, including those of ALA, TYR, and PHE, has been utilized in the diagnosis of esophageal squamous cell carcinoma (ESCC). The study found significant differences in the PFAA profiles between control subjects and ESCC patients, indicating the potential of these amino acid profiles in early detection and diagnosis of ESCC (Ma et al., 2014).
properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C85H109N17O27S/c1-43(2)34-62(101-75(119)52(86)37-47-40-88-53-16-10-8-14-50(47)53)83(127)97-59(26-31-71(113)114)81(125)96-58(25-30-70(111)112)80(124)95-57(24-29-69(109)110)79(123)94-56(23-28-68(107)108)78(122)93-55(22-27-67(105)106)77(121)91-44(3)74(118)100-63(36-46-18-20-49(103)21-19-46)76(120)90-42-66(104)92-64(38-48-41-89-54-17-11-9-15-51(48)54)84(128)98-60(32-33-130-4)82(126)102-65(39-72(115)116)85(129)99-61(73(87)117)35-45-12-6-5-7-13-45/h5-21,40-41,43-44,52,55-65,88-89,103H,22-39,42,86H2,1-4H3,(H2,87,117)(H,90,120)(H,91,121)(H,92,104)(H,93,122)(H,94,123)(H,95,124)(H,96,125)(H,97,127)(H,98,128)(H,99,129)(H,100,118)(H,101,119)(H,102,126)(H,105,106)(H,107,108)(H,109,110)(H,111,112)(H,113,114)(H,115,116)/t44-,52-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBRJDBGIVUNDK-QOGDCIHTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C85H109N17O27S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301028769 | |
Record name | 22-34-Gastrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301028769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1832.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gastrin-14 | |
CAS RN |
60748-07-4, 70706-59-1 | |
Record name | Minigastrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060748074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21-34-Gastrin I (pig), 22-l-leucine- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070706591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 22-34-Gastrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301028769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21-34-Gastrin I (pig), 22-l-leucine- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.971 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.